molecular formula C20H23N5O3S B11966277 4-({(E)-[4-(Dimethylamino)phenyl]methylidene}amino)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL hydrosulfide

4-({(E)-[4-(Dimethylamino)phenyl]methylidene}amino)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL hydrosulfide

Cat. No.: B11966277
M. Wt: 413.5 g/mol
InChI Key: CSQXADZDQPHMPC-CIAFOILYSA-N
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Description

“4-({(E)-[4-(Dimethylamino)phenyl]methylidene}amino)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL hydrosulfide” is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a combination of dimethylamino, trimethoxyphenyl, and triazole moieties, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-({(E)-[4-(Dimethylamino)phenyl]methylidene}amino)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL hydrosulfide” can be achieved through a multi-step process:

    Formation of the Triazole Core: The triazole core can be synthesized via a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound.

    Introduction of the Dimethylamino Group: The dimethylamino group can be introduced through a nucleophilic substitution reaction using dimethylamine.

    Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be attached via a Friedel-Crafts alkylation reaction.

    Formation of the Hydrosulfide Moiety: The hydrosulfide group can be introduced through a reaction with hydrogen sulfide gas under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino and hydrosulfide moieties.

    Reduction: Reduction reactions may target the triazole ring or the hydrosulfide group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Sulfoxides or sulfones.

    Reduction Products: Reduced triazole derivatives.

    Substitution Products: Various substituted aromatic compounds.

Scientific Research Applications

    Medicinal Chemistry: As a potential drug candidate due to its triazole core, which is known for antifungal, antibacterial, and anticancer activities.

    Biological Studies: As a probe to study enzyme interactions or receptor binding.

    Industrial Applications: As an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. For example:

    Enzyme Inhibition: It may inhibit enzymes by binding to their active sites.

    Receptor Modulation: It may act as an agonist or antagonist at specific receptors.

    Pathways Involved: It may interfere with signaling pathways, such as those involving kinases or G-protein coupled receptors.

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)phenyl derivatives: Known for their biological activities.

    Triazole derivatives: Widely used in medicinal chemistry for their diverse biological properties.

    Trimethoxyphenyl derivatives: Known for their pharmacological activities.

Uniqueness

The uniqueness of “4-({(E)-[4-(Dimethylamino)phenyl]methylidene}amino)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL hydrosulfide” lies in its combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C20H23N5O3S

Molecular Weight

413.5 g/mol

IUPAC Name

4-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C20H23N5O3S/c1-24(2)15-8-6-13(7-9-15)12-21-25-19(22-23-20(25)29)14-10-16(26-3)18(28-5)17(11-14)27-4/h6-12H,1-5H3,(H,23,29)/b21-12+

InChI Key

CSQXADZDQPHMPC-CIAFOILYSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC(=C(C(=C3)OC)OC)OC

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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